
(2E)-3-(2-Chloro-5-nitrophenyl)prop-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chloro-5-nitrophenyl)prop-2-enal: is an organic compound with the molecular formula C9H6ClNO3 . It is characterized by the presence of a chloro and nitro group attached to a phenyl ring, which is further connected to a prop-2-enal moiety. This compound is of interest in various fields of research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-chloro-5-nitrophenyl)prop-2-enal typically involves the following steps:
Nitration: The starting material, 2-chlorobenzaldehyde, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Aldol Condensation: The nitrated product is then subjected to aldol condensation with acetaldehyde in the presence of a base such as sodium hydroxide to form the prop-2-enal moiety.
Industrial Production Methods: While specific industrial production methods for 3-(2-chloro-5-nitrophenyl)prop-2-enal are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 3-(2-chloro-5-nitrophenyl)prop-2-enal can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide or other nucleophiles in an appropriate solvent.
Major Products:
Oxidation: 3-(2-chloro-5-nitrophenyl)prop-2-enoic acid.
Reduction: 3-(2-amino-5-chlorophenyl)prop-2-enal.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-(2-chloro-5-nitrophenyl)prop-2-enal is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying various chemical transformations.
Biology and Medicine: Research into the biological activity of 3-(2-chloro-5-nitrophenyl)prop-2-enal is ongoing
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2-chloro-5-nitrophenyl)prop-2-enal involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleophilic sites in biological molecules. The aldehyde group can form Schiff bases with amines, leading to various biological effects.
Comparison with Similar Compounds
3-(2-chloro-5-nitrophenyl)prop-2-enoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
3-(2-amino-5-chlorophenyl)prop-2-enal: Similar structure but with an amino group instead of a nitro group.
Uniqueness: 3-(2-chloro-5-nitrophenyl)prop-2-enal is unique due to the presence of both a nitro and chloro group on the phenyl ring, which imparts distinct reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in research and industrial applications.
Properties
CAS No. |
31368-60-2 |
|---|---|
Molecular Formula |
C9H6ClNO3 |
Molecular Weight |
211.60 g/mol |
IUPAC Name |
(E)-3-(2-chloro-5-nitrophenyl)prop-2-enal |
InChI |
InChI=1S/C9H6ClNO3/c10-9-4-3-8(11(13)14)6-7(9)2-1-5-12/h1-6H/b2-1+ |
InChI Key |
YGRWDGMIJOLYCX-OWOJBTEDSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])/C=C/C=O)Cl |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=CC=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


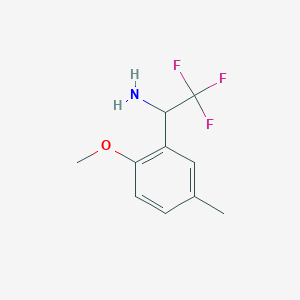
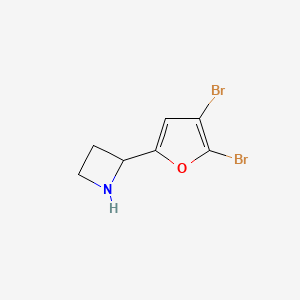

![3-[4-(Pyrrolidin-1-yl)phenyl]piperidine](/img/structure/B13599403.png)
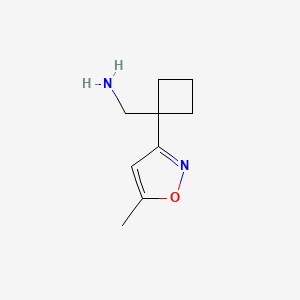

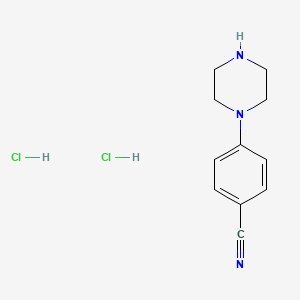
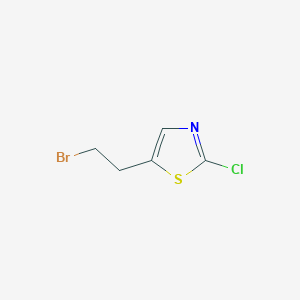
![tert-butylN-[1-(hydroxymethyl)spiro[2.2]pentan-1-yl]carbamate](/img/structure/B13599428.png)
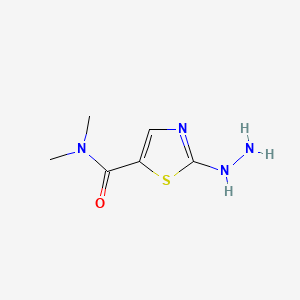


![({Bicyclo[4.1.0]heptan-2-yl}methyl)(methyl)aminehydrochloride](/img/structure/B13599451.png)
![3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropan-1-ol](/img/structure/B13599458.png)
